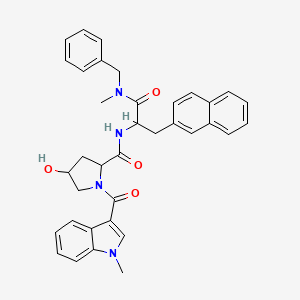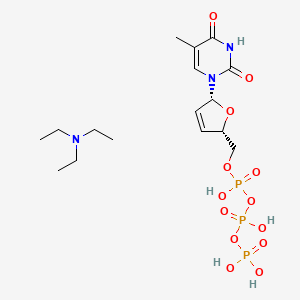
Stavudine Triphosphate TEA Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stavudine Triphosphate TEA Salt is a derivative of stavudine, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. This compound is the triphosphate form of stavudine, which is essential for its antiviral activity. This compound is known for its ability to inhibit the replication of HIV by interfering with the viral reverse transcriptase enzyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of stavudine triphosphate involves the phosphorylation of stavudine. Stavudine is first synthesized through a series of chemical reactions, including the conversion of thymidine to 2’,3’-didehydro-2’,3’-dideoxythymidine. This intermediate is then phosphorylated to form stavudine triphosphate .
Industrial Production Methods
Industrial production of stavudine triphosphate typically involves large-scale chemical synthesis using automated reactors. The process includes the use of specific reagents and catalysts to ensure high yield and purity. The final product is then purified and converted to its TEA salt form for stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions
Stavudine Triphosphate TEA Salt undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to form the triphosphate derivative.
Hydrolysis: The breakdown of the compound in the presence of water, leading to the formation of stavudine and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: Typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) under controlled conditions.
Hydrolysis: Requires aqueous conditions, often facilitated by acidic or basic catalysts.
Major Products Formed
The major products formed from the reactions of stavudine triphosphate include stavudine and inorganic phosphate. These products result from the hydrolysis of the triphosphate compound .
Applications De Recherche Scientifique
Stavudine Triphosphate TEA Salt has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of nucleoside analogs and their phosphorylation.
Biology: Employed in research on HIV replication and the development of antiviral therapies.
Medicine: Investigated for its potential in combination therapies for HIV treatment.
Industry: Utilized in the production of antiviral drugs and as a standard in quality control processes
Mécanisme D'action
Stavudine Triphosphate TEA Salt exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. The compound is phosphorylated to its active triphosphate form, which competes with the natural substrate, thymidine triphosphate, for incorporation into viral DNA. This incorporation leads to chain termination, preventing the elongation of viral DNA and thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zidovudine Triphosphate: Another NRTI used in HIV treatment, similar in structure and function to stavudine triphosphate.
Lamivudine Triphosphate: An NRTI with a similar mechanism of action but different pharmacokinetic properties.
Didanosine Triphosphate: Another NRTI that inhibits HIV reverse transcriptase through a similar mechanism
Uniqueness
Stavudine Triphosphate TEA Salt is unique due to its specific phosphorylation pathway and its ability to effectively inhibit HIV replication. Its triphosphate form is crucial for its antiviral activity, making it a valuable compound in HIV research and treatment .
Propriétés
Formule moléculaire |
C16H30N3O13P3 |
|---|---|
Poids moléculaire |
565.34 g/mol |
Nom IUPAC |
N,N-diethylethanamine;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N2O13P3.C6H15N/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;1-4-7(5-2)6-3/h2-4,7-8H,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);4-6H2,1-3H3/t7-,8+;/m0./s1 |
Clé InChI |
CHZVCFMNCIOZSG-KZYPOYLOSA-N |
SMILES isomérique |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


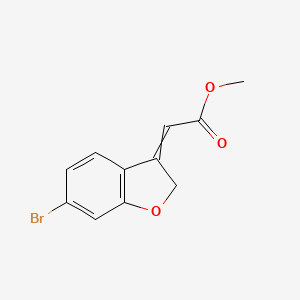


![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
![Platinum muriaticum [hpus]](/img/structure/B13401412.png)
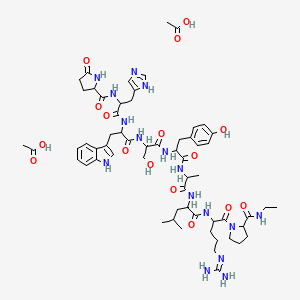
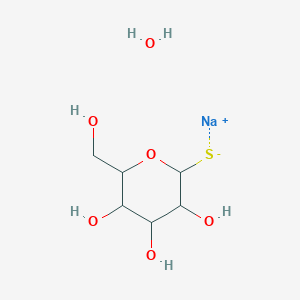
![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)

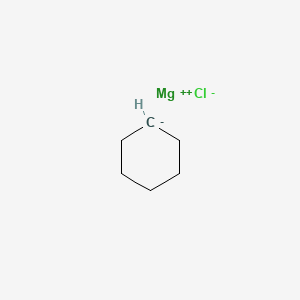
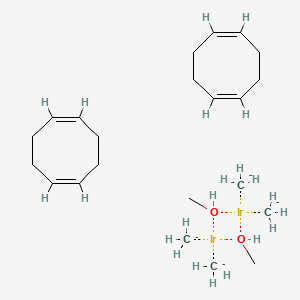
![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
![N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B13401439.png)
